N-(1-benzylpiperidin-3-yl)-4-nitro-N-propylbenzamide
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Overview
Description
N-(1-benzylpiperidin-3-yl)-4-nitro-N-propylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . The compound features a piperidine ring substituted with a benzyl group at the nitrogen atom, a nitro group at the para position of the benzamide moiety, and a propyl group at the nitrogen atom of the benzamide.
Preparation Methods
The synthesis of N-(1-benzylpiperidin-3-yl)-4-nitro-N-propylbenzamide can be achieved through several synthetic routes. One common method involves the reductive amination of 1-benzylpiperidin-3-one with 4-nitrobenzoyl chloride and propylamine . The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the imine intermediate to the desired amine product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N-(1-benzylpiperidin-3-yl)-4-nitro-N-propylbenzamide can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, m-chloroperbenzoic acid, and various nucleophiles . Major products formed from these reactions include the corresponding amine, N-oxide, and substituted derivatives .
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-4-nitro-N-propylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-4-nitro-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator of these targets, depending on its binding affinity and the nature of the interaction . The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
N-(1-benzylpiperidin-3-yl)-4-nitro-N-propylbenzamide can be compared with other piperidine derivatives, such as:
N-(1-benzylpiperidin-3-yl)-2-chloroacetamide: This compound features a chloroacetamide group instead of a nitrobenzamide group and may exhibit different biological activities and chemical reactivity.
N-(1-benzylpiperidin-3-yl)methyl]-4-methylpyrimidin-2-amine: This compound contains a pyrimidine ring and may have distinct pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-4-nitro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-2-14-24(22(26)19-10-12-20(13-11-19)25(27)28)21-9-6-15-23(17-21)16-18-7-4-3-5-8-18/h3-5,7-8,10-13,21H,2,6,9,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZNUVUJZZCHOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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